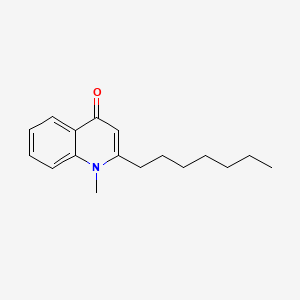

Schinifoline

Descripción

This compound has been reported in Zanthoxylum simulans and Zanthoxylum schinifolium with data available.

structure given in first source; isolated from the peel of Zanthoxylum schinifolium

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-heptyl-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUSLQJBGQJQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230391 | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80554-58-1 | |

| Record name | Schinifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Presumed Biosynthesis of Schinifoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Schinifoline has not been fully elucidated in the scientific literature to date. This guide presents a hypothetical pathway based on the established biosynthesis of structurally related quinolinone and furoquinoline alkaloids, primarily from the Rutaceae family. The proposed pathway, its intermediates, and enzymes are inferred from general alkaloid biosynthesis principles and should be considered a framework for future research.

Introduction to this compound

This compound is a 4-quinolinone alkaloid identified in plants of the Zanthoxylum genus, particularly Zanthoxylum schinifolium, which is a member of the Rutaceae family. This compound has garnered interest due to its potential biological activities, including antibacterial, insecticidal, and antitumor properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

While the precise enzymatic steps leading to this compound are yet to be discovered, the biosynthesis of other quinoline and quinolinone alkaloids suggests a pathway originating from primary metabolism, specifically the shikimate pathway.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of quinolinone alkaloids generally commences with anthranilic acid, a derivative of chorismate from the shikimate pathway. The formation of the characteristic 4-quinolinone scaffold is thought to involve the condensation of an activated anthranilate with a short-chain fatty acid derivative, followed by cyclization. Subsequent modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of quinolinone alkaloids observed in nature.

Based on the structure of this compound, a plausible biosynthetic route is proposed below.

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Quantitative Data

Due to the unelucidated nature of the this compound biosynthetic pathway, quantitative data such as enzyme kinetics, reaction rates, and intermediate concentrations are not available. However, the concentration of this compound in its natural source has been reported.

| Compound | Plant Source | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Zanthoxylum schinifolium | Seeds | 0.19 - 0.94 | HPLC-PDA, UPLC-MS/MS | [1][2] |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of tracer studies, enzymatic assays, and genomic/transcriptomic approaches. Below are detailed methodologies for key experiments that would be cited in such a research endeavor.

Isotopic Labeling Studies

Objective: To identify the primary precursors of this compound.

Methodology:

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-anthranilic acid, ¹³C-phenylalanine, D-L-methionine-¹³CH₃) to Zanthoxylum schinifolium seedlings or cell cultures.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

-

Extraction: Harvest the tissue and perform a targeted extraction of alkaloids.

-

Purification: Isolate this compound from the crude extract using techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in the proposed pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues of Z. schinifolium that actively produce this compound to identify candidate genes encoding enzymes such as methyltransferases, hydroxylases (e.g., cytochrome P450s), and prenyltransferases that are highly expressed.

-

Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins.

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., a proposed intermediate in the pathway), and any necessary co-factors (e.g., S-adenosylmethionine for methyltransferases, NADPH for P450s, DMAPP for prenyltransferases).

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and analyze the products by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

-

-

Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax, kcat) of the confirmed enzymes using varying substrate concentrations.

Caption: General experimental workflow for biosynthetic pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound remains an intriguing area for future research. The proposed pathway in this guide provides a logical starting point for the identification of the involved genes and enzymes. A combination of modern analytical and molecular biology techniques will be instrumental in fully delineating this pathway. Such knowledge will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. The next steps should focus on transcriptomic analysis of Zanthoxylum schinifolium to identify candidate genes, followed by their functional characterization.

References

- 1. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Schinifoline: Natural Sources, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schinifoline, a 4-quinolinone alkaloid, has emerged as a compound of significant interest in phytochemical and pharmacological research. Primarily isolated from plants of the Zanthoxylum genus, it has demonstrated a range of biological activities, including radiosensitizing, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its biological activities, and insights into its mechanisms of action. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family, particularly within the Zanthoxylum genus. The primary and most well-documented natural source of this alkaloid is Zanthoxylum schinifolium Siebold & Zucc.[1][2]

Various parts of the Z. schinifolium plant have been reported to contain this compound, including the leaves and pericarps.[1][3] Quantitative analysis has been performed on the seeds of Z. schinifolium, revealing significant concentrations of the compound.

Table 1: Quantitative Analysis of this compound in Zanthoxylum schinifolium Seeds

| Plant Material | Extraction Method | Analytical Method | This compound Concentration (mg/g) | Reference |

| Z. schinifolium Seeds (2018 collection) | 70% Ethanol Extract | HPLC-PDA | 0.33 - 0.94 | [3] |

| Z. schinifolium Seeds (2021 collection) | 70% Ethanol Extract | HPLC-PDA | 0.33 - 0.94 | [3] |

| Z. schinifolium Seeds | 70% Ethanol Extract | UPLC-MS/MS | 0.19 - 0.90 | [1] |

Synthesis of this compound Derivatives

While specific methodologies for the direct derivatization of this compound are not extensively reported in the available literature, the synthesis of the core 4-quinolinone scaffold is well-established. These general methods can be adapted for the synthesis of this compound analogs. The Camps cyclization is a notable example, which involves the base-catalyzed condensation of an o-acylaminoacetophenone to form a 2,4-disubstituted quinoline.

Conceptual Synthetic Approach for this compound Analogs (Based on general 4-quinolinone synthesis):

A plausible synthetic route to this compound derivatives could involve the cyclization of an appropriately substituted N-acyl-2-aminoacetophenone. By varying the substituents on the aniline and the acyl group, a library of this compound analogs could be generated.

Experimental Protocol: General Microwave-Assisted Synthesis of 4-Quinolones

This protocol is a general method for the synthesis of the 4-quinolinone core and would require adaptation for the specific synthesis of this compound or its derivatives.

Materials:

-

Substituted aniline

-

Ethyl acetoacetate

-

Diphenyl ether (solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the substituted aniline (1 mmol) and ethyl acetoacetate (1.2 mmol) in diphenyl ether (5 mL).

-

Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time (e.g., 200-250°C for 10-30 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-quinolone derivative.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for drug development. The most prominent of these are its radiosensitizing, antifungal, and insecticidal effects.

Radiosensitizing Activity

This compound has been shown to enhance the sensitivity of cancer cells to radiation therapy. This effect has been primarily studied in human non-small cell lung cancer (NSCLC) A549 cells.

Table 2: Cytotoxicity and Radiosensitizing Effects of this compound on A549 Cells

| Parameter | Condition | Value | Reference |

| IC50 | 6 hours treatment | 33.7 ± 2.4 µg/mL | |

| IC50 | 12 hours treatment | 21.9 ± 1.9 µg/mL | |

| IC50 | 24 hours treatment | 16.8 ± 2.2 µg/mL | |

| Radiosensitization | Pre-treatment before ⁶⁰Co γ-irradiation | Time and concentration-dependent |

The radiosensitizing effect of this compound is attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing DNA repair and enhancing the lethal effects of ionizing radiation.

Signaling Pathway for this compound-Induced Radiosensitization

The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at the G2/M checkpoint.

Caption: this compound enhances radiation-induced cell death by promoting apoptosis and G2/M arrest.

Experimental Protocol: In Vitro Radiosensitizing Assay

Cell Culture and Treatment:

-

Culture human non-small cell lung cancer A549 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 96-well plates (for cytotoxicity assays) or 6-well plates (for clonogenic assays) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 12 hours) before irradiation.

Irradiation:

-

Irradiate the cells with a ⁶⁰Co gamma-ray source at different doses (e.g., 2, 4, 6, 8 Gy).

Cytotoxicity Assay (CCK-8):

-

After incubation with this compound and/or irradiation for a specified period (e.g., 6, 12, 24 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and IC50 values.

Clonogenic Survival Assay:

-

After treatment, trypsinize the cells from the 6-well plates, count them, and seed a known number of cells (e.g., 200-2000 cells/well) into new 6-well plates.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction.

Cell Cycle Analysis (Flow Cytometry):

-

After treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining):

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

Further investigation into the molecular mechanism reveals the involvement of key regulatory proteins in the cell cycle and apoptosis.

Caption: Molecular pathway of this compound-induced apoptosis and G2/M arrest.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans . Its mechanism of action involves the inhibition of fungal growth, biofilm formation, and the transition from yeast to hyphal form, a key virulence factor for C. albicans.

Table 3: Antifungal Activity of this compound against Candida albicans

| Activity | Concentration | Effect | Reference |

| Growth Inhibition | 100 and 200 mg/L | Significant inhibition | |

| Biofilm Formation Inhibition | 100 and 200 mg/L | Significant inhibition | |

| Yeast-to-Hyphae Transition | 100 and 200 mg/L | Effective suppression |

*Experimental Protocol: Antifungal Assays against Candida albicans

Fungal Strain and Culture:

-

Culture Candida albicans (e.g., ATCC 10231) in Yeast Peptone Dextrose (YPD) broth at 30°C.

Growth Curve Assay:

-

Dilute an overnight culture of C. albicans to a starting concentration of 1 x 10⁶ CFU/mL in YPD broth.

-

Add different concentrations of this compound (e.g., 50, 100, 200 mg/L) to the culture.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 12, 24, 36, 48 hours), take aliquots and determine the yeast count by plating serial dilutions on YPD agar plates.

Biofilm Formation Assay:

-

Dispense a standardized suspension of C. albicans (1 x 10⁷ cells/mL in RPMI-1640 medium) into the wells of a 96-well microtiter plate.

-

Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

-

Wash the wells with PBS to remove non-adherent cells.

-

Add fresh RPMI-1640 medium containing various concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantify the biofilm formation using a metabolic assay such as the XTT reduction assay or by crystal violet staining.

Filamentation (Yeast-to-Hyphae Transition) Assay:

-

Induce hyphal formation in C. albicans by growing the yeast cells in a hypha-inducing medium (e.g., RPMI-1640 supplemented with serum) at 37°C.

-

Add different concentrations of this compound to the medium at the beginning of the incubation.

-

After a suitable incubation period (e.g., 4 hours), observe the cell morphology under a microscope to assess the extent of filamentation.

-

Quantify the percentage of filamentous cells.

Workflow for Antifungal Activity Assessment

Caption: Experimental workflow for assessing the antifungal activity of this compound.

Insecticidal Activity

This compound has been identified as a feeding deterrent against certain stored-product insects. This activity suggests its potential as a natural insecticide.

Table 4: Feeding Deterrent Activity of this compound

| Insect Species | Bioassay | EC50 (ppm) | Reference |

| Tribolium castaneum (Red Flour Beetle) | Feeding Deterrence | 47.8 | |

| Sitophilus zeamais (Maize Weevil) | Feeding Deterrence | 85.6 |

Experimental Protocol: Insect Feeding Deterrent Bioassay (Leaf Disc No-Choice Method)

Insects:

-

Maintain a laboratory colony of the target insect species (e.g., Spodoptera litura larvae) on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 h light:dark photoperiod).

-

Use uniformly sized larvae (e.g., third instar) that have been starved for a few hours before the assay.

Preparation of Treated Leaf Discs:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations.

-

Use a leaf material that is palatable to the target insect (e.g., castor bean leaves for S. litura).

-

Cut uniform leaf discs using a cork borer.

-

Dip each leaf disc in a specific concentration of the this compound solution for a few seconds.

-

Allow the solvent to evaporate completely at room temperature.

-

Prepare control discs by dipping them in the solvent alone.

Bioassay:

-

Place a single treated or control leaf disc in a Petri dish lined with moist filter paper.

-

Introduce one starved larva into each Petri dish.

-

Seal the Petri dishes to maintain humidity.

-

Maintain the bioassay under the same controlled conditions as the insect colony.

-

After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculate the percentage of feeding deterrence using the following formula: % Feeding Deterrence = [(C - T) / C] x 100 where C is the area consumed in the control and T is the area consumed in the treatment.

Conclusion and Future Perspectives

This compound, a 4-quinolinone alkaloid from Zanthoxylum schinifolium, presents a promising scaffold for the development of novel therapeutic agents and agrochemicals. Its demonstrated radiosensitizing, antifungal, and insecticidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish structure-activity relationships and optimize its pharmacological properties. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways involved in its biological effects. The development of efficient and scalable synthetic routes will be essential for the translation of this compound and its analogs from the laboratory to clinical or agricultural applications. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating natural product.

References

Preliminary In Vitro Studies on Schinifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schinifoline, a quinolone derivative isolated from Zanthoxylum schinifolium, has demonstrated notable cytotoxic and radiosensitizing effects in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its impact on cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a 4-quinolinone derivative that has been identified as a compound with cytotoxic properties.[1] Early research has highlighted its potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer. In vitro studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1] Furthermore, it has been observed to enhance the efficacy of radiation therapy in cancer cells, suggesting a role as a radiosensitizing agent. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. This guide synthesizes the available preliminary data to facilitate further investigation into its mechanism of action and therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound on A549 Human Non-Small Cell Lung Cancer Cells

| Treatment Duration | IC50 (µg/mL) |

| 6 hours | 33.7 ± 2.4 |

| 12 hours | 21.9 ± 1.9 |

| 24 hours | 16.8 ± 2.2 |

| Data from a study on the radiosensitizing effect of this compound. |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (12-hour treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.4 | 24.1 | 10.5 |

| This compound (2 µg/mL) | 58.2 | 25.3 | 16.5 |

| This compound (4 µg/mL) | 52.1 | 23.8 | 24.1 |

| Data indicates a dose-dependent increase in the G2/M phase population. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.

-

Cell Seeding:

-

Harvest and count cells (e.g., A549) in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubate the cells for the desired time periods (e.g., 6, 12, 24 hours).

-

-

MTT/CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 1-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.

-

-

Absorbance Measurement:

-

For CCK-8, measure the absorbance at 450 nm using a microplate reader.

-

For MTT, first, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes and then measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and treat with this compound as required.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression levels in key signaling pathways.

-

Protein Extraction:

-

Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.

-

Signaling Pathways and Visualizations

Preliminary evidence suggests that this compound exerts its anti-cancer effects by modulating the PI3K/Akt and ERK/MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

Potential PI3K/Akt Signaling Pathway Involvement

The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer. Its inhibition can lead to decreased cell proliferation and increased apoptosis.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Potential ERK/MAPK Signaling Pathway Involvement

The ERK/MAPK pathway is another crucial signaling cascade that regulates cell proliferation and survival. Its dysregulation is common in cancer.

Caption: Postulated modulation of the ERK/MAPK pathway by this compound.

Experimental Workflow for Investigating this compound's Effects

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

Caption: A suggested experimental workflow for this compound research.

Conclusion and Future Directions

The preliminary in vitro data on this compound indicate its potential as an anti-cancer agent, particularly for non-small cell lung cancer. Its ability to induce cell cycle arrest at the G2/M phase and enhance radiosensitivity warrants further investigation. The likely involvement of the PI3K/Akt and ERK/MAPK signaling pathways provides a foundation for more detailed mechanistic studies.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the PI3K/Akt and ERK/MAPK pathways through comprehensive Western blot analyses and kinase assays.

-

Quantifying the induction of apoptosis using methods like Annexin V/PI staining and measuring the expression of key apoptotic regulators such as Bcl-2 family proteins and caspases.

-

Expanding the in vitro studies to a broader range of cancer cell lines to determine the spectrum of its anti-cancer activity.

-

Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a solid starting point for researchers to build upon the existing knowledge and further explore the therapeutic potential of this compound.

References

Methodological & Application

Application Note: UPLC-MS/MS for the Quantification of Schinifoline in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schinifoline is a 4-quinolinone derivative alkaloid found in various plant species of the Zanthoxylum genus, which are used in traditional medicine and as spices in East Asia.[1][2] Phytochemical studies have highlighted the anti-inflammatory, analgesic, and potential anticancer properties of compounds from these species.[1] Accurate and sensitive quantification of bioactive markers like this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plant extracts, specifically from Zanthoxylum schinifolium seeds.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (≥98% purity)

-

Solvents: Methanol (LC-MS grade), Ethanol (ACS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Plant Material: Dried and powdered Zanthoxylum schinifolium seeds or other relevant plant tissue.

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C.[1]

-

Working Stock Solution (50 µg/mL): Dilute the primary stock solution with methanol to achieve a concentration of 50 µg/mL.

-

Calibration Standards (0.10 - 5.00 µg/mL): Perform serial dilutions of the working stock solution with 70% methanol to prepare a series of calibration standards. A suggested concentration range is 0.10, 0.25, 0.50, 1.00, 2.50, and 5.00 µg/mL.[1]

Protocol 2: Sample Preparation from Plant Material

-

Initial Extraction (for quantification):

-

Accurately weigh 50 mg of the powdered plant material.

-

Add 10 mL of 70% methanol.

-

-

Extraction Procedure:

-

Clarification:

-

Centrifuge the resulting extract at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

-

Dilution: Depending on the expected concentration of this compound, the sample may need to be further diluted with 70% methanol to fall within the calibration curve range.

Protocol 3: UPLC-MS/MS Instrumentation and Conditions

This method was developed on a Waters Acquity UPLC I-Class system coupled with a tandem quadrupole mass spectrometer.[1]

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Condition |

| UPLC System | |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Gradient Elution | Suggested: 5% B (1 min), 5-95% B (8 min), 95% B (2 min), 95-5% B (1 min), 5% B (3 min) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transition | |

| Precursor Ion ([M+H]⁺) | m/z 248.1 (Calculated for C₁₃H₁₃NO₄, to be confirmed by direct infusion) |

| Product Ions | To be determined by direct infusion of a standard and selecting the two most stable and abundant fragments. |

| Cone Voltage & Collision Energy | To be optimized for each transition to maximize signal intensity. |

Data Presentation and Method Performance

The developed UPLC-MS/MS method demonstrates excellent performance for the quantification of this compound.

Table 2: Quantitative Data and Validation Summary for this compound

| Parameter | Result |

| Retention Time (approx.) | 6.64 min[1] |

| Linearity Range | 0.10 - 5.00 µg/mL[1] |

| Regression Equation | y = 520,305.56x + 73,378.28[1] |

| Correlation Coefficient (r²) | 0.9994[1] |

| Recovery | 99.63 – 105.16%[1] |

| Precision (Intra- & Inter-day RSD) | < 3.00%[1] |

| Repeatability (RT & Area RSD) | < 0.50%[1] |

| Quantification Results | |

| Content in Z. schinifolium Seeds | 0.19 – 0.90 mg/g[1] |

Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

References

Application Notes: Protocol for Schinifoline Extraction from Zanthoxylum Species

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the extraction of Schinifoline, a 4-quinolinone derivative, from Zanthoxylum species, particularly Zanthoxylum schinifolium. This compound has garnered interest for its potential biological activities, including antifungal and radiosensitizing effects on cancer cells[1][2]. The following protocols are based on established methodologies for solvent extraction and subsequent analysis.

Experimental Protocols

Two primary methods are detailed below: a large-scale reflux extraction for obtaining a crude extract and an ultrasonic-assisted method for preparing samples for quantitative analysis.

Protocol 1: Reflux Extraction from Zanthoxylum schinifolium Seeds

This protocol is suitable for isolating a larger quantity of crude extract containing this compound.

Materials and Equipment:

-

Dried Zanthoxylum schinifolium seeds

-

70% Ethanol (EtOH)

-

Heating mantle with reflux condenser

-

Large capacity round-bottom flask

-

Standard sieve (270 mesh)

-

Rotary evaporator

-

Freeze-dryer

-

Distilled water

Methodology:

-

Preparation: Weigh 2.0 kg of dried Zanthoxylum schinifolium seeds (seedcases removed)[1].

-

Extraction: Place the seeds in a 20 L round-bottom flask and add 20 L of 70% ethanol[1].

-

Reflux: Heat the mixture to 80°C and maintain reflux for 3 hours with continuous stirring[1].

-

Filtration: After cooling, filter the extract through a standard sieve (270 mesh) to remove solid plant material[1].

-

Solvent Removal: Concentrate the filtered extract by removing the ethanol using a rotary evaporator under reduced pressure[1].

-

Lyophilization: Suspend the resulting residue in 1.0 L of distilled water and freeze-dry the aqueous suspension to obtain a powdered extract[1]. The final yield of the powdered sample is approximately 3.7% of the initial dried seed weight[1].

Protocol 2: Ultrasonic-Assisted Extraction for Analytical Quantification

This protocol is designed for the rapid extraction of this compound from a crude extract for subsequent analysis by HPLC or UPLC-MS/MS.

Materials and Equipment:

-

70% ethanol crude extract powder (from Protocol 1)

-

70% Methanol (MeOH)

-

Ultrasonic bath

-

Vortex mixer

-

Syringe filters (0.2 µm)

-

Analytical balance

-

Volumetric flasks

Methodology:

-

Sample Preparation (HPLC): Accurately weigh 100 mg of the 70% ethanol extract powder and place it into a suitable vessel[1][3]. Add 10 mL of 70% methanol[1][3].

-

Ultrasonic Extraction (HPLC): Place the sample in an ultrasonic bath and sonicate for 30 minutes[1][3].

-

Sample Preparation (UPLC-MS/MS): Separately prepare a sample by weighing 50 mg of the extract powder and adding 10 mL of 70% methanol[3].

-

Ultrasonic Extraction (UPLC-MS/MS): Sonicate this sample for 5 minutes, followed by 1 minute of vortexing[3].

-

Final Filtration: After extraction, filter all solutions through a 0.2 µm membrane filter prior to injection into the analytical system[3].

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data obtained from the analysis of this compound in Zanthoxylum schinifolium seed extracts.

| Parameter | Value | Method | Source |

| This compound Content | 0.33–0.94 mg/g | HPLC-PDA | [1] |

| 0.19–0.90 mg/g | UPLC-MS/MS | [1][4] | |

| Overall Extract Yield | 3.7% (powdered extract from dried seeds) | Reflux Extraction | [1] |

| Analytical Method Recovery | 96.02–100.96% | HPLC-PDA | [1] |

| 99.63–105.16% | UPLC-MS/MS | [1] | |

| Analytical Method Precision (RSD) | < 0.40% | HPLC-PDA (Intra- and Interday) | [1] |

| < 3.00% | UPLC-MS/MS (Intra- and Interday) | [1] |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from raw plant material to the final analytical measurement of this compound.

Caption: Workflow for this compound Extraction and Analysis.

Conceptual Signaling Pathway

This diagram illustrates the proposed mechanism for the radiosensitizing effect of this compound on cancer cells, a noted biological activity[1][2].

Caption: Proposed Radiosensitizing Action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Cytotoxicity of Schinifoline Using the MTT Cell Viability Assay

Introduction

Schinifoline, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, is a natural compound investigated for its various biological activities.[1][2] Assessing its effect on cell viability is crucial for understanding its therapeutic potential, particularly in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, leading to the formation of insoluble purple formazan crystals.[3][4] The quantity of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Studies on this compound have produced varied results depending on the cell line and experimental conditions. For instance, it has been reported to have a radiosensitizing effect on human non-small cell lung cancer A549 cells, enhancing the efficacy of radiation therapy.[1][2] Conversely, other studies using the MTT method have shown no significant direct cytotoxicity against several other human cancer cell lines, including HepG2, Hela, BEL7402, and Jurkat T cells.[1] This highlights the importance of standardized and detailed protocols to accurately assess the cytotoxic profile of this compound in different biological contexts. This document provides a comprehensive protocol for performing an MTT assay to evaluate the effects of this compound on cell viability.

Data Presentation: Summary of this compound's Reported Effects

The following table summarizes the currently available data on the biological effects of this compound on various cell lines.

| Cell Line | Organism | Cell Type | Reported Effect of this compound | Citation |

| A549 | Human | Non-small cell lung cancer | Enhances radiosensitivity; effect is time- and concentration-dependent. | [1][2] |

| HepG2, Hela, BEL7402 | Human | Liver, Cervical, Liver Cancer | No significant cytotoxicity observed. | [1] |

| Jurkat T cells (Clone E6.1) | Human | T lymphocyte | No significant cytotoxicity observed. | [1] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a detailed methodology for determining the effect of this compound on the viability of adherent or suspension cells cultured in a 96-well plate format.

1. Materials and Reagents

-

This compound (prepare stock solution in an appropriate solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

-

Complete cell culture medium appropriate for the cell line

-

96-well flat-bottom sterile microplates

-

Adherent or suspension cells

-

Humidified incubator (37°C, 5% CO₂)

-

Multi-channel pipette

-

Microplate spectrophotometer (plate reader)

2. Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

MTT Stock Solution (5 mg/mL):

-

Solubilization Solution: Use 100% cell culture grade DMSO. Alternatively, an acidified isopropanol solution can be used.[5]

3. Experimental Workflow Diagram

Caption: Workflow of the MTT assay for evaluating this compound-induced cytotoxicity.

4. Step-by-Step Protocol

-

Cell Seeding:

-

For adherent cells, harvest and count cells, then dilute to the desired concentration in a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (typically between 1,000 and 100,000 cells/well) should be determined empirically for each cell line.

-

For suspension cells, seed them directly into the wells at the predetermined optimal density.

-

Include wells with medium only to serve as a blank/background control.

-

Incubate the plate for 12-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth.

-

-

Cell Treatment with this compound:

-

Prepare serial dilutions of this compound in a complete culture medium from your stock solution.

-

Carefully remove the medium from the wells (for adherent cells) and replace it with 100 µL of the medium containing the desired concentrations of this compound.

-

Include the following controls:

-

Untreated Control: Cells treated with culture medium only.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure:

-

After the treatment period, add 10-50 µL of the 5 mg/mL MTT stock solution to each well, including controls.[5]

-

Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. A purple precipitate should be visible under a microscope.

-

After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate (e.g., at 1,000 x g for 5 minutes) before aspirating.[5]

-

Add 100-150 µL of DMSO (or another solubilizing agent) to each well to dissolve the formazan crystals.[5][6]

-

Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure the crystals are completely dissolved, resulting in a homogenous purple solution.[5]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[3]

-

Read the plate within 1 hour of adding the solubilization solution.[5]

-

Data Analysis:

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.

-

From this curve, determine the IC₅₀ value (the concentration of this compound required to inhibit cell viability by 50%).

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. MTT (Assay protocol [protocols.io]

Application Notes and Protocols: In Vitro Radiosensitizing Effect of Schinifoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schinifoline, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, has demonstrated significant potential as a radiosensitizing agent in pre-clinical studies.[1][2][3][4][5] Radiosensitizers are compounds that enhance the efficacy of radiation therapy, allowing for lower doses of radiation to be used, thereby reducing damage to healthy tissues while increasing the cytotoxic effects on tumor cells. This document provides detailed protocols for investigating the in vitro radiosensitizing effects of this compound on non-small cell lung cancer (NSCLC) A549 cells, based on published research. The primary mechanism of action appears to be the induction of G2/M cell cycle arrest and subsequent apoptosis, rendering the cancer cells more susceptible to the damaging effects of ionizing radiation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound's radiosensitizing effects on A549 cells.

Table 1: Cytotoxicity of this compound on A549 Cells (IC50 Values)

| Treatment Duration | IC50 (µg/mL) |

| 6 hours | 33.7 ± 2.4 |

| 12 hours | 21.9 ± 1.9 |

| 24 hours | 16.8 ± 2.2 |

Data represents the concentration of this compound required to inhibit 50% of cell growth.[2]

Table 2: Cell Cycle Distribution of A549 Cells Treated with this compound and/or Radiation

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 62.15 ± 2.33 | 32.53 ± 2.04 | 5.32 ± 0.31 |

| This compound (SF) | 51.27 ± 1.59 | 25.38 ± 1.25 | 23.35 ± 0.34 |

| Irradiation (IR) | 48.20 ± 0.32 | 48.20 ± 0.32 | 3.60 ± 0.64 |

| SF + IR | 25.37 ± 1.65 | 33.12 ± 0.32 | 41.51 ± 1.97 |

Cells were pre-treated with this compound (20% IC50 concentration) for 12 hours before being exposed to 4 Gy of γ-radiation.[1]

Experimental Protocols

Cell Culture and Reagents

-

Cell Line: Human non-small cell lung cancer (NSCLC) A549 cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

Cytotoxicity Assay (CCK-8 Assay)

This protocol determines the cytotoxic effects of this compound on A549 cells.

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 6, 12, and 24 hours.

-

Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or irradiation, providing a measure of long-term cell survival.

-

Seed A549 cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach.

-

Treat the cells with a non-toxic concentration of this compound (e.g., 10% or 20% of the 12-hour IC50 value) for 12 hours.[1][2]

-

Irradiate the cells with varying doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy) using a ⁶⁰Co source.[1]

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment group.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Seed A549 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound (20% IC50 concentration) for 12 hours, followed by irradiation (4 Gy).[1]

-

Harvest the cells 6 hours after irradiation.[1]

-

Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells.

-

Follow the treatment procedure as described for the cell cycle analysis.

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Proposed Signaling Pathway for this compound-Induced Radiosensitization

Caption: Proposed mechanism of this compound-induced radiosensitization.

Experimental Workflow for Investigating this compound's Radiosensitizing Effect

Caption: Workflow for in vitro evaluation of this compound's radiosensitizing effects.

References

- 1. Radiosensitizing Effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on Human Non-Small Cell Lung Cancer A549 Cells: A Preliminary in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Antifungal Susceptibility Testing of Schinifoline against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Schinifoline, a 4-quinolinone alkaloid isolated from Zanthoxylum schinifolium, has demonstrated promising antifungal activity against C. albicans.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal susceptibility of C. albicans to this compound, focusing on its effects on planktonic growth, biofilm formation, and the yeast-to-hyphal transition.

Data Presentation

The antifungal activity of this compound against Candida albicans has been evaluated across several key virulence traits. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound against Planktonic C. albicans

| Concentration of this compound | Observed Effect on Planktonic Growth | Citation |

| 50 mg/L | Moderate suppression | [1] |

| 100 mg/L | Significant inhibition | [1] |

| 200 mg/L | Significant inhibition (superior to 100 mg/L) | [1] |

Table 2: Inhibitory Effect of this compound on C. albicans Biofilm Formation

| Concentration of this compound | Stage of Biofilm Development | Observed Effect | Citation |

| 100 mg/L | Early (adhesion) | Significant inhibition | [1] |

| 200 mg/L | Early (adhesion) | Significant inhibition | [1] |

| 100 mg/L | Mature (24h pre-formed) | Significant inhibition | [1] |

| 200 mg/L | Mature (24h pre-formed) | Significant inhibition | [1] |

Table 3: Inhibitory Effect of this compound on C. albicans Yeast-to-Hyphal Transition

| Concentration of this compound | Observed Effect on Hyphal Formation | Citation |

| 100 mg/L | Effective suppression | [1] |

| 200 mg/L | Effective suppression | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and published research on this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Planktonic C. albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C)

2. Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a clinically and biologically relevant range (e.g., 1 to 512 mg/L).

-

Include a drug-free well (growth control) and a medium-only well (sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%, i.e., MIC50) in turbidity compared to the drug-free growth control. This can be determined visually or by reading the optical density at 490 nm with a microplate reader.

-

Protocol 2: Assessment of this compound's Effect on C. albicans Biofilm Formation

This protocol utilizes the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay to quantify biofilm metabolic activity.

1. Materials:

-

Candida albicans strain

-

This compound stock solution

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom microtiter plates

-

XTT sodium salt

-

Menadione

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Microplate reader

2. Procedure:

-

Biofilm Formation:

-

Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

-

Incubate at 37°C for 90 minutes to allow for initial cell adherence.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

-

Treatment:

-

Add 200 µL of RPMI-1640 containing various concentrations of this compound (e.g., 50, 100, 200 mg/L) to the wells with adherent cells.

-

Include a drug-free well as a positive control for biofilm growth.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

XTT Assay:

-

After incubation, carefully remove the medium and wash the biofilms twice with PBS.

-

Prepare the XTT-menadione solution: a final concentration of 0.5 mg/mL XTT and 1 µM menadione in PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition as: [(OD_control - OD_treated) / OD_control] x 100.

-

Protocol 3: Evaluation of this compound's Impact on the C. albicans Yeast-to-Hyphal Transition

This protocol assesses the ability of this compound to inhibit the morphological switch from yeast to hyphae, a critical virulence factor.

1. Materials:

-

Candida albicans strain

-

This compound stock solution

-

Hypha-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing 10% fetal bovine serum)

-

Sterile 24-well plates

-

Inverted microscope with imaging capabilities

2. Procedure:

-

Inoculum Preparation:

-

Grow C. albicans overnight in a yeast-promoting medium (e.g., YPD) at 30°C.

-

Wash the cells with sterile PBS and resuspend them in the hypha-inducing medium to a concentration of 1 x 10^6 cells/mL.

-

-

Treatment and Incubation:

-

Add the prepared cell suspension to the wells of a 24-well plate.

-

Add this compound to the desired final concentrations (e.g., 100, 200 mg/L).

-

Include a drug-free control well.

-

Incubate the plate at 37°C for 3-4 hours.

-

-

Microscopic Analysis:

-

After incubation, observe the cell morphology in each well using an inverted microscope.

-

Capture images at multiple locations within each well.

-

Quantify the inhibition of hyphal formation by counting the number of yeast-form cells and filamentous cells (germ tubes and true hyphae) in at least three different fields of view per well.

-

-

Data Analysis:

-

Calculate the percentage of filamentous cells for each treatment condition and compare it to the control.

-

Visualization of Workflows and Pathways

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for assessing this compound's antifungal activity.

Hypothesized Signaling Pathway for this compound's Anti-Biofilm and Anti-Hyphal Activity

Based on transcriptome analysis of C. elegans infected with C. albicans and treated with this compound, a potential mechanism involves the regulation of the lysosomal pathway.[3] Furthermore, the inhibition of the yeast-to-hyphal transition, a key virulence factor, is often linked to the modulation of well-established signaling cascades such as the Ras1-cAMP-PKA and MAPK pathways. The following diagram illustrates a hypothesized mechanism of action for this compound.

Caption: Hypothesized mechanism of this compound in C. albicans.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Schinifoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Schinifoline on key cellular signaling pathways. The protocols detailed below are intended to serve as a foundational methodology for investigating the anti-inflammatory and apoptotic effects of this compound, with a focus on the PI3K/Akt and NF-κB signaling cascades.

Introduction

This compound, a furoquinoline alkaloid isolated from Zanthoxylum schinifolium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound exerts its biological effects by modulating critical intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways.

Key Signaling Pathways Affected by this compound

Western blot studies have indicated that extracts of Zanthoxylum schinifolium, which contains this compound, can modulate the following key signaling pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell survival, proliferation, and apoptosis. Inactivation of the PI3K/Akt pathway is a key mechanism for inducing apoptosis in cancer cells.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data from Western blot analyses of protein expression changes in response to treatment with an ethanol extract of Zanthoxylum schinifolium leaf (EEZS). It is important to note that this data is from an extract and not from isolated this compound. The relative protein expression is presented as a fold change or percentage of the control.

Table 1: Effect of Zanthoxylum schinifolium Leaf Extract on the PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells (T24)

| Target Protein | Treatment | Concentration | Duration | Change in Expression (Relative to Control) | Reference |

| p-PI3K | EEZS | 300 µg/mL | 48h | Decreased | [1] |

| PI3K | EEZS | 300 µg/mL | 48h | No significant change | [1] |

| p-Akt | EEZS | 300 µg/mL | 48h | Decreased | [1] |

| Akt | EEZS | 300 µg/mL | 48h | No significant change | [1] |

Experimental Protocols

Protocol 1: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.

1. Cell Culture and Treatment:

- Plate cells (e.g., T24 human bladder cancer cells) at a suitable density in 6-well plates.

- Allow cells to adhere overnight.

- Treat cells with the desired concentrations of this compound (a concentration of 300 µg/mL of Zanthoxylum schinifolium extract has been used as a reference) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours)[1].

2. Cell Lysis:

- Wash cells twice with ice-cold PBS.

- Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing every 10 minutes.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation:

- Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.

- Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE:

- Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

- Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours.

7. Blocking:

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

8. Primary Antibody Incubation:

- Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

9. Secondary Antibody Incubation:

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

10. Detection:

- Wash the membrane three times with TBST for 10 minutes each.

- Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

11. Densitometry Analysis:

- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Protocol 2: Western Blot Analysis of the NF-κB Signaling Pathway

This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and IκBα.

1. Cell Culture and Treatment:

- Follow the same procedure as in Protocol 1. For NF-κB activation, cells can be stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) before harvesting. This compound would be added as a pre-treatment.

2. Cell Lysis and Protein Quantification:

- Follow steps 2 and 3 from Protocol 1.

3. Sample Preparation, SDS-PAGE, and Protein Transfer:

- Follow steps 4, 5, and 6 from Protocol 1.

4. Blocking:

- Follow step 7 from Protocol 1.

5. Primary Antibody Incubation:

- Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control overnight at 4°C.

6. Secondary Antibody Incubation and Detection:

- Follow steps 9 and 10 from Protocol 1.

7. Densitometry Analysis:

- Follow step 11 from Protocol 1.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.

References

In Vivo Models for Studying Schinifoline's Anticancer Effects: Application Notes and Protocols

Disclaimer: As of late 2025, publicly available scientific literature lacks detailed studies on the in vivo anticancer effects of Schinifoline. Research has primarily focused on its in vitro properties, notably its radiosensitizing effect on human non-small cell lung cancer cells.[1][2] The following application notes and protocols are therefore presented as a generalized framework for researchers and drug development professionals to design and conduct initial in vivo investigations into the potential anticancer efficacy of this compound, based on standard preclinical cancer research methodologies.

Application Notes

This compound, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, has demonstrated cytotoxic and radiosensitizing activities in preliminary in vitro studies on A549 non-small cell lung cancer cells.[1][2] These findings provide a rationale for extending the investigation of this compound's anticancer potential to in vivo models. The primary objectives of such studies would be to assess the compound's anti-tumor efficacy, determine a safe and effective dosage range, and elucidate its mechanism of action in a living organism.

Patient-derived xenograft (PDX) models and human cancer cell line-derived xenograft (CDX) models in immunocompromised mice are standard approaches for evaluating the in vivo efficacy of novel anticancer compounds.[3] These models allow for the assessment of a compound's ability to inhibit tumor growth in a setting that partially recapitulates the tumor microenvironment.

For a compound like this compound, where an in vitro radiosensitizing effect has been observed, an important aspect of in vivo testing would be to evaluate its efficacy both as a monotherapy and in combination with radiotherapy.

Hypothetical Quantitative Data Summary

The following table illustrates how quantitative data from a hypothetical in vivo study on this compound could be presented. This data is for illustrative purposes only and is not based on actual experimental results.

| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Survival Rate (%) |

| BALB/c Nude Mice | A549 (NSCLC) | Vehicle Control | - | Intraperitoneal (i.p.) | 0 | +2.5 | 0 |

| BALB/c Nude Mice | A549 (NSCLC) | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 35 | -1.2 | 40 |

| BALB/c Nude Mice | A549 (NSCLC) | This compound | 25 mg/kg | Intraperitoneal (i.p.) | 58 | -4.5 | 70 |

| BALB/c Nude Mice | A549 (NSCLC) | Radiation | 2 Gy | Localized | 40 | -3.0 | 50 |

| BALB/c Nude Mice | A549 (NSCLC) | This compound + Radiation | 25 mg/kg + 2 Gy | i.p. + Localized | 85 | -5.1 | 90 |

Experimental Protocols

Protocol 1: Human Cancer Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using the A549 non-small cell lung cancer cell line to evaluate the antitumor activity of this compound.

Materials:

-

A549 human non-small cell lung cancer cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female BALB/c nude mice

-

This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Preparation for Implantation:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Centrifuge the cells and resuspend the pellet in sterile phosphate-buffered saline (PBS).

-

Mix the cell suspension with an equal volume of Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.

-

-

Tumor Implantation:

-